molecular formula C8H16N8 B14282017 Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- CAS No. 119749-59-6

Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis-

Cat. No.: B14282017
CAS No.: 119749-59-6
M. Wt: 224.27 g/mol
InChI Key: HEPQODZXYFHKOQ-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is a chemical compound with the molecular formula C8H16N8 It is known for its unique structure, which includes a cyclohexane ring bonded to two hydrazinecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- typically involves the reaction of cyclohexane-1,4-dione with hydrazinecarboximidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexane-1,4-dione} + 2 \text{Hydrazinecarboximidamide} \rightarrow \text{Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinecarboximidamide groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- involves its interaction with molecular targets and pathways within cells. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, it can interact with enzymes and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboximidamide, 2,2’-(2,5-cyclohexadiene-1,4-diylidene)bis-
  • Hydrazinecarboximidamide, 2,2’-(1-ethyl-2-methyl-1,2-ethanediylidene)bis-

Uniqueness

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is unique due to its specific cyclohexane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

119749-59-6

Molecular Formula

C8H16N8

Molecular Weight

224.27 g/mol

IUPAC Name

2-[[4-(diaminomethylidenehydrazinylidene)cyclohexylidene]amino]guanidine

InChI

InChI=1S/C8H16N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4H2,(H4,9,10,15)(H4,11,12,16)

InChI Key

HEPQODZXYFHKOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN=C(N)N)CCC1=NN=C(N)N

Origin of Product

United States

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